1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine 1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
Brand Name: Vulcanchem
CAS No.: 364737-75-7
VCID: VC21374230
InChI: InChI=1S/C19H24N2O2S/c1-16-8-9-19(14-17(16)2)24(22,23)21-12-10-20(11-13-21)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C
Molecular Formula: C19H24N2O2S
Molecular Weight: 344.5g/mol

1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine

CAS No.: 364737-75-7

Cat. No.: VC21374230

Molecular Formula: C19H24N2O2S

Molecular Weight: 344.5g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine - 364737-75-7

Specification

CAS No. 364737-75-7
Molecular Formula C19H24N2O2S
Molecular Weight 344.5g/mol
IUPAC Name 1-benzyl-4-(3,4-dimethylphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C19H24N2O2S/c1-16-8-9-19(14-17(16)2)24(22,23)21-12-10-20(11-13-21)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3
Standard InChI Key XFPZWXWMJXSYKR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C
Canonical SMILES CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C

Introduction

Chemical Structure and Properties

Molecular Structure

1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine consists of a central piperazine ring with a benzyl group attached to one nitrogen atom and a (3,4-dimethylphenyl)sulfonyl group attached to the other nitrogen atom. The compound's structure can be broken down into three main components: the piperazine core, the benzyl substituent, and the (3,4-dimethylphenyl)sulfonyl group.

The piperazine core provides a rigid cyclic structure with two nitrogen atoms that serve as points of attachment for the substituents. The benzyl group consists of a methylene (-CH2-) linker connecting the phenyl ring to the piperazine nitrogen. The (3,4-dimethylphenyl)sulfonyl group includes a sulfonyl (-SO2-) moiety connecting the 3,4-dimethylphenyl ring to the other piperazine nitrogen. The methyl groups at positions 3 and 4 of the phenyl ring contribute to the hydrophobicity and steric properties of this portion of the molecule.

PropertyValueNotes
CAS Number364737-75-7Unique identifier for chemical substances
Molecular FormulaC19H24N2O2SComposition of atoms in the molecule
Molecular Weight344.5 g/molMass per mole of the compound
IUPAC Name1-benzyl-4-(3,4-dimethylphenyl)sulfonylpiperazineSystematic chemical name
Physical StateSolidTypical for compounds of this class
SolubilityLimited water solubility, soluble in organic solventsBased on structural characteristics
Functional GroupsPiperazine, sulfonamide, benzyl, dimethylphenylKey structural elements
StabilityRelatively stable under normal conditionsTypical for similar compounds

The compound's limited water solubility can be attributed to its predominantly hydrophobic character, conferred by the benzyl and dimethylphenyl groups. The presence of nitrogen atoms in the piperazine ring provides potential hydrogen bond acceptor sites, which may influence its interactions with solvents and biological systems. The sulfonyl group (-SO2-) contributes to the compound's polarity and may participate in hydrogen bonding through its oxygen atoms.

Research Applications

Medicinal Chemistry

1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has potential applications in medicinal chemistry research due to its structural features and the general importance of piperazine derivatives in drug discovery. Piperazine-containing compounds have been explored in various scientific research areas, such as medicinal chemistry and organic synthesis. Their applications often focus on developing new therapeutic agents with specific biological activities.

In medicinal chemistry, this compound could serve as:

  • Lead compound: A starting point for the development of novel bioactive compounds through structural modifications.

  • Pharmacophore model component: Contributing to the understanding of essential structural features required for specific biological activities.

  • Probe molecule: For investigating binding sites and molecular mechanisms of biological targets.

  • Building block: For the synthesis of more complex molecules with potential therapeutic applications.

The presence of the piperazine ring, which is found in numerous approved drugs, makes this compound particularly relevant for medicinal chemistry research. Piperazine derivatives have been explored for various therapeutic applications, including as antipsychotics, antidepressants, antihistamines, antibiotics, and anti-cancer agents.

Organic Synthesis

In organic synthesis, 1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine may serve as:

  • Intermediate: For the synthesis of more complex molecules containing the piperazine scaffold.

  • Model compound: For developing and optimizing synthetic methodologies for selectively functionalized piperazines.

  • Reagent: The sulfonyl group could potentially be utilized in certain synthetic transformations, such as sulfonyl-directed functionalizations.

The development of efficient synthetic routes to piperazine derivatives like 1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine contributes to the broader field of heterocyclic chemistry and expands the toolbox of synthetic organic chemists working in both academic and industrial settings.

Structure-Based Drug Design

The structural features of 1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine make it relevant for structure-based drug design approaches. The compound's well-defined three-dimensional structure, with distinct hydrophobic and hydrogen-bonding regions, provides opportunities for rational design of derivatives with optimized properties for specific targets.

Computational studies, such as molecular docking and molecular dynamics simulations, could be employed to predict the binding mode of this compound and its derivatives to potential biological targets. Such studies would provide insights into the key interactions governing binding affinity and selectivity, guiding further structural modifications.

Analytical Methods and Characterization

Chromatographic Methods

Chromatographic techniques are essential for the purification and analysis of 1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC using C18 columns with appropriate mobile phase compositions (e.g., acetonitrile/water with buffer) would be suitable for both analytical and preparative purposes.

  • Thin-Layer Chromatography (TLC):

    • Useful for monitoring reactions and preliminary purity assessments, typically using silica gel plates and appropriate solvent systems.

  • Gas Chromatography (GC):

    • May be applicable if the compound has sufficient volatility or after derivatization.

These analytical methods would provide complementary information about the identity, purity, and structural characteristics of 1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, supporting its research applications and quality control.

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